6-Methyl-1H-indol-4-ol
Overview
Description
6-Methyl-1H-indol-4-ol is a compound with the molecular formula C9H9NO and a molecular weight of 147.18 . It is stored under nitrogen at a temperature of 4°C .
Synthesis Analysis
While specific synthesis methods for 6-Methyl-1H-indol-4-ol were not found, indole derivatives are generally synthesized through various strategies including transition metal catalyzed reactions and reductive cyclization reactions .Molecular Structure Analysis
The InChI code for 6-Methyl-1H-indol-4-ol is 1S/C9H9NO/c1-6-4-8-7(2-3-10-8)9(11)5-6/h2-5,10-11H,1H3 . This indicates the presence of a methyl group attached to the 6th carbon of the indole ring.Scientific Research Applications
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Chemical Synthesis
- Application : “6-Methyl-1H-indol-4-ol” can be useful in enantioselective preparation of β-aryloxy-β-keto esters via chlorination of β-keto esters and subsequent SN2 reactions .
- Methods of Application : This involves the chlorination of β-keto esters and subsequent SN2 reactions with phenols .
- Results : The result is the enantioselective preparation of β-aryloxy-β-keto esters .
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Multicomponent Reactions
- Application : Indoles are used in multicomponent reactions for the synthesis of various heterocyclic compounds .
- Methods of Application : This involves the use of indoles in multicomponent reactions to create complex heterocyclic structures .
- Results : The synthesis of various heterocyclic compounds has been achieved using indoles in multicomponent reactions .
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Medicinal Applications
- Application : Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .
- Methods of Application : This involves the synthesis of indazole derivatives and their incorporation into drug formulations .
- Results : Indazole derivatives have shown effectiveness in treating various health conditions .
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Treatment of High Blood Pressure and Mental Disorders
- Application : Reserpine, an indole alkaloid, is utilized in the treatment of high blood pressure and also in the treatment of severe agitation in patients that have mental disorders .
- Methods of Application : This involves the synthesis of reserpine and its administration to patients .
- Results : Reserpine has shown effectiveness in treating high blood pressure and severe agitation in patients with mental disorders .
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Treatment of Various Kinds of Cancer
- Application : Vinblastine is applied for the treatment of various kinds of cancer, such as Kaposi’s sarcoma, Hodgkin’s disease, non-Hodgkin’s lymphoma, and testicular or breast cancer .
- Methods of Application : This involves the synthesis of vinblastine and its administration to patients .
- Results : Vinblastine has shown effectiveness in treating various kinds of cancer .
Safety And Hazards
Future Directions
Indole derivatives, such as 6-Methyl-1H-indol-4-ol, have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . They play a significant role in cell biology and have attracted increasing attention in recent years for their potential in treating various disorders .
properties
IUPAC Name |
6-methyl-1H-indol-4-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c1-6-4-8-7(2-3-10-8)9(11)5-6/h2-5,10-11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCSZVTPWGUPMNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CN2)C(=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40601555 | |
Record name | 6-Methyl-1H-indol-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40601555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-1H-indol-4-ol | |
CAS RN |
61545-41-3 | |
Record name | 6-Methyl-1H-indol-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40601555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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